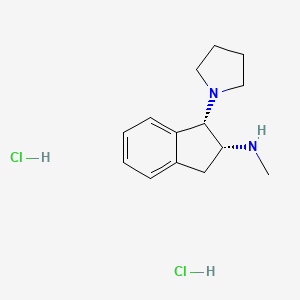
1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione is an organic compound featuring a brominated thiophene ring attached to a methoxypentane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in glacial acetic acid to brominate thiophene, followed by a coupling reaction with methoxypentane-1,3-dione under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Yield various substituted thiophene derivatives.
Oxidation Reactions: Produce oxidized thiophene compounds.
Coupling Reactions: Result in biaryl or more complex structures.
Applications De Recherche Scientifique
1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxypentane-1,3-dione moiety may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .
Comparaison Avec Des Composés Similaires
- 5-Bromothiophene-2-carbaldehyde
- 5-Bromothiophene-2-yl)-2-pyrazoline
- 5-Bromothiophene-2-yl)-1,3,4-oxadiazole
Comparison: 1-(5-Bromothiophen-2-yl)-5-methoxypent
Propriétés
Formule moléculaire |
C10H11BrO3S |
|---|---|
Poids moléculaire |
291.16 g/mol |
Nom IUPAC |
1-(5-bromothiophen-2-yl)-5-methoxypentane-1,3-dione |
InChI |
InChI=1S/C10H11BrO3S/c1-14-5-4-7(12)6-8(13)9-2-3-10(11)15-9/h2-3H,4-6H2,1H3 |
Clé InChI |
JJCPCTGNWUPCCE-UHFFFAOYSA-N |
SMILES canonique |
COCCC(=O)CC(=O)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


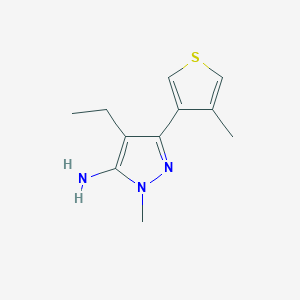

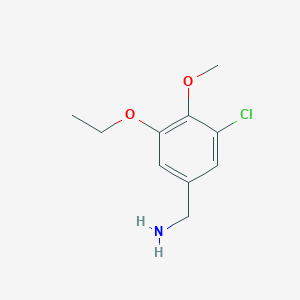
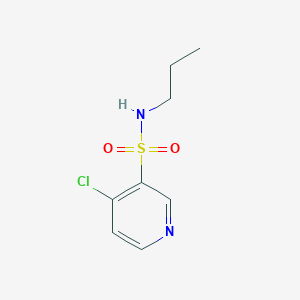

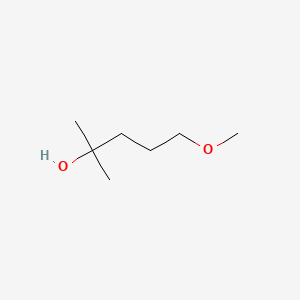
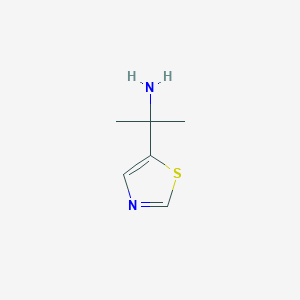

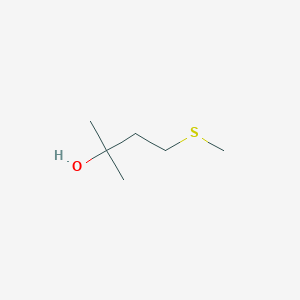
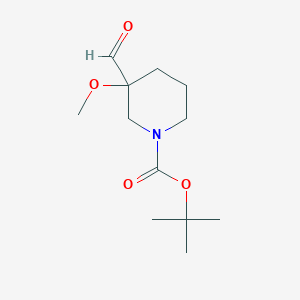
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)

